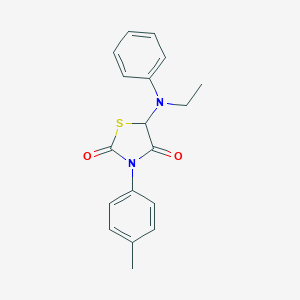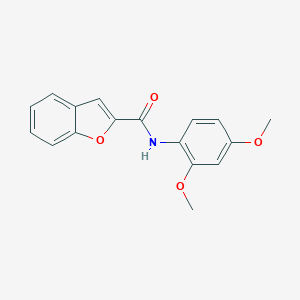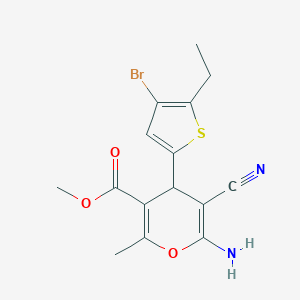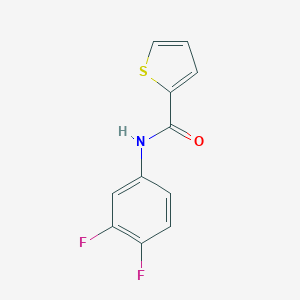
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. It has been found to possess various biological activities and has been the focus of scientific research in recent years.
作用機序
The exact mechanism of action of 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile can modulate various biochemical and physiological processes in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. It has also been reported to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the advantages of using 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile in lab experiments is its diverse biological activities. It can be used to study various disease models, including inflammation, cancer, and diabetes. However, one of the limitations is the lack of information on its toxicity profile and pharmacokinetics.
将来の方向性
There are several future directions for the research on 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile. One of the directions is to investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, more research is needed to understand its toxicity profile and pharmacokinetics to ensure its safety for human use.
合成法
The synthesis of 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile has been reported in the literature. One of the methods involves the reaction of 4-methoxyphenylacetonitrile with ethyl acetoacetate in the presence of sodium ethoxide to obtain 4-methoxyphenyl-3-cyano-4,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate. This intermediate is then reacted with ammonium acetate and sodium ethoxide to obtain the final product.
科学的研究の応用
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile has been found to possess various biological activities. It has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, anticancer, and anti-diabetic activities. It has also been found to possess neuroprotective properties.
特性
製品名 |
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)8-14(22)16-15(9-19)24-18(13(10-20)17(16)21)11-4-6-12(23-3)7-5-11/h4-7,18H,8-9,21H2,1-3H3 |
InChIキー |
WDISBTDPEIHQJZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=CC=C(C=C3)OC)C#N)N)C |
正規SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=CC=C(C=C3)OC)C#N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)


![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)




